1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
Description
This compound features a urea core (-NH-CO-NH-) bridging two aromatic moieties: a 4-(1,3-benzothiazol-2-yl)phenyl group and a 2,6-difluorophenyl group. The benzothiazole ring is a heterocyclic system known for its electron-deficient aromaticity, which facilitates π-π stacking interactions in biological targets . The 2,6-difluorophenyl group is a common pharmacophore in medicinal chemistry, enhancing metabolic stability and modulating electronic properties . The compound’s molecular weight is 455.2 g/mol, with a synthesis yield of 5% and purity of 88% (UHPLC) as reported in .
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-14-4-3-5-15(22)18(14)25-20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)27-19/h1-11H,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPXUZSVNOEECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the reaction of 2-aminobenzothiazole with an appropriate isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions at different positions on the benzothiazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea has found applications in several scientific fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Its unique properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
Synthetic Efficiency: The target compound (RA[4,3]) has a lower yield (5%) compared to RA[4,5] (21%) and Compound 14 (27%), likely due to steric challenges in coupling the benzothiazole-phenyl group . Higher purity in RA[4,5] (95%) and Compound 14 (97.5%) suggests optimized purification protocols for non-benzothiazole derivatives.
Impact of Fluorine Substitution :
- The 2,6-difluorophenyl group in RA[4,3] and Compound 2 provides steric and electronic effects distinct from the 2,4-difluorophenyl isomer in Compound 14. The 2,6-substitution is associated with improved metabolic stability in kinase inhibitors .
Role of Heterocycles: The benzothiazole group in RA[4,3] and Cpd D may enhance target binding via π-π interactions, whereas morpholino-triazine (Compound 14) or piperidine (Compound 2) groups could improve solubility or alter pharmacokinetics .
Functional Implications
- Benzothiazole vs.
- Fluorine Position : The 2,6-difluorophenyl group in RA[4,3] creates a linear geometry, favoring interactions with planar binding pockets, while 2,4-difluorophenyl (Compound 14) may adopt a bent conformation .
Biological Activity
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and specific case studies that highlight its potential applications in medicine.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the preparation of the benzothiazole core through cyclization reactions involving 2-aminothiophenol and suitable aldehydes. Subsequent steps include the introduction of the phenyl and difluorophenyl groups via coupling reactions, often employing palladium-catalyzed methods such as Suzuki or Heck reactions. The final product is obtained through urea formation with isocyanates or similar reagents.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The urea group may mimic natural substrates, inhibiting enzyme activity by blocking active sites.
These interactions trigger cellular pathways that can lead to therapeutic effects, particularly in cancer and infectious diseases.
Antitumor Activity
Research has demonstrated that derivatives of benzothiazole exhibit potent antitumor activities. For instance:
- Case Study : A related compound showed GI50 values (concentration for 50% growth inhibition) ranging from 1.7 to 28.7 μM against various cancer cell lines, including non-small lung cancer and breast cancer cell lines .
- Mechanism : These compounds are believed to inhibit critical pathways involved in tumor growth, such as the PI3K/mTOR pathway, which is essential for cell proliferation and survival.
Antimicrobial Properties
The compound also exhibits significant antimicrobial activities:
- Broad-Spectrum Activity : Studies have shown that related benzothiazole derivatives possess antibacterial, antifungal, and antiprotozoal effects. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 50 μg/mL against tested organisms .
- Inhibition Studies : In vitro tests indicated that these compounds can effectively reduce the growth of pathogenic bacteria and fungi.
Data Tables
| Biological Activity | Assessed Concentration (μM) | Reference |
|---|---|---|
| Antitumor (GI50) | 1.7 - 28.7 | |
| Antimicrobial (MIC) | 50 |
Case Studies
- Antitumor Efficacy :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
